![molecular formula C16H20N2O2 B7468753 3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)
3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione
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Overview
Description
3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione (referred to as BDUD) is a heterocyclic compound that has been the subject of scientific research due to its potential applications in drug development. BDUD is a spirocyclic compound that contains two nitrogen atoms in its structure, making it a potential candidate for use in medicinal chemistry.
Mechanism of Action
The mechanism of action of BDUD is not yet fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cellular processes. BDUD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDUD has been shown to have various biochemical and physiological effects. Studies have shown that BDUD can induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. BDUD has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using BDUD in lab experiments is its potential as a bioactive compound. BDUD has been shown to exhibit various biological activities, making it a potential candidate for drug development. However, one limitation of using BDUD in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on BDUD. One direction is to further investigate its mechanism of action and its potential applications in drug development. Another direction is to explore its potential as a neuroprotective agent and its applications in the treatment of neurodegenerative diseases. Additionally, further research could be done to optimize the synthesis process of BDUD and to develop more efficient methods for obtaining the compound.
Synthesis Methods
BDUD can be synthesized through a multistep process involving the reaction of benzaldehyde with ethylenediamine to form a Schiff base intermediate. This intermediate is then reacted with maleic anhydride to form the spirocyclic compound BDUD. The synthesis of BDUD has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis.
Scientific Research Applications
BDUD has been the subject of scientific research due to its potential applications as a bioactive compound. Studies have shown that BDUD exhibits various biological activities, including antitumor, antiviral, and antibacterial properties. BDUD has also been shown to have potential applications in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
3-benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14-16(10-6-1-2-7-11-16)17-15(20)18(14)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAGDXIFOILFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677195 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione |
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